![molecular formula C15H12INO2S B3109151 1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]- CAS No. 170456-80-1](/img/structure/B3109151.png)

1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-

Übersicht

Beschreibung

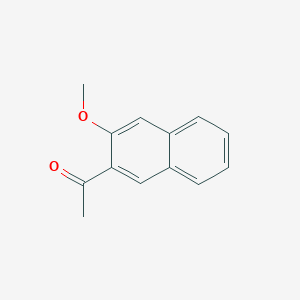

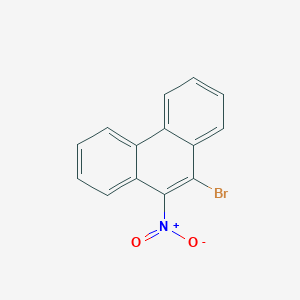

“1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-” is a chemical compound with the IUPAC name 3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole . It has a molecular weight of 397.24 . It is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, such as “1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-”, can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-” is represented by the InChI code 1S/C15H12INO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 .Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .Physical and Chemical Properties Analysis

“1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-” is a solid substance . It has a molecular weight of 397.24 . The compound should be stored in a dark place under an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Indole Derivatives in HIV Treatment

Indolylarylsulfones, including derivatives related to "1H-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-", have shown to be highly potent as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship studies highlight the introduction of specific groups to the phenylsulfonyl moiety and indole ring to improve antiviral efficacy, indicating their potential in AIDS treatment and related infections (Famiglini & Silvestri, 2018).

Indole Synthesis and Chemical Biology

Indoles are crucial in organic synthesis, with various methods for their preparation contributing significantly to drug discovery and development. Indole derivatives mimic peptides and bind to enzymes, offering diverse pharmaceutical applications. The synthesis methods and biological significance of indole derivatives, including anticancer, antimicrobial, and anti-inflammatory activities, are extensively reviewed, underscoring their importance in medicinal chemistry (Taber & Tirunahari, 2011).

Sulfonamide Inhibitors

The sulfonamide group, present in "1H-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-", is notable in the synthesis of bacteriostatic antibiotics and other therapeutics, including diuretics and antiepileptics. Recent patents and scientific investigations have explored new classes of sulfonamide inhibitors showcasing diverse biological activities such as antiviral, anticancer, and anti-inflammatory effects. This indicates the broader potential of sulfonamide-containing compounds in therapeutic applications (Gulcin & Taslimi, 2018).

Pharmacokinetics and Hepatic Protection

Indole derivatives, including those related to "1H-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-", have shown significant pharmacokinetic properties and hepatic protection roles. Compounds like Indole-3-Carbinol (I3C) and its derivatives possess anti-oxidant, detoxification, and anti-inflammatory effects, highlighting their importance in protecting against chronic liver diseases and potentially other conditions (Wang et al., 2016).

Safety and Hazards

The safety information for “1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Zukünftige Richtungen

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist . Therefore, the future directions for “1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-” could involve further exploration of its potential applications in the field of drug discovery and development.

Wirkmechanismus

Target of Action

The compound “1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets. For instance, some indole derivatives have been reported to show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, indole derivatives can have a wide range of biological activities . .

Eigenschaften

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAXCXBFLXJZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3109097.png)

![2-Iodo-4-[(methylsulfonyl)methyl]benzenamine](/img/structure/B3109101.png)

![4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3109110.png)

![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)